molecular formula C16H14O6 B12744330 Vanillin vanillate CAS No. 100644-89-1

Vanillin vanillate

Cat. No.: B12744330
CAS No.: 100644-89-1
M. Wt: 302.28 g/mol
InChI Key: NJJAAEQSAYYXBL-UHFFFAOYSA-N
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Description

Vanillin vanillate is an ester derivative of vanillin, a well-known aromatic compound primarily responsible for the characteristic flavor and fragrance of vanilla this compound is synthesized by the esterification of vanillin with vanillic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Vanillin vanillate can be synthesized through the esterification of vanillin with vanillic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological approaches, such as microbial fermentation, to produce vanillin and vanillic acid from renewable resources. These intermediates can then be chemically esterified to produce this compound. This method is advantageous due to its sustainability and potential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Vanillin vanillate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce vanillic acid and other oxidation products.

    Reduction: Reduction of this compound can yield vanillyl alcohol and other reduced derivatives.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like nitric acid for nitration and bromine for halogenation.

Major Products Formed

    Oxidation: Vanillic acid and other carboxylic acids.

    Reduction: Vanillyl alcohol and other alcohol derivatives.

    Substitution: Nitrovanillin and halovanillin derivatives.

Scientific Research Applications

Vanillin vanillate has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of vanillin vanillate involves its interaction with various molecular targets and pathways. It is known to exert antioxidant effects by scavenging free radicals and inhibiting oxidative stress. Additionally, this compound may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Its anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation in cancer cells.

Comparison with Similar Compounds

Vanillin vanillate can be compared with other similar compounds, such as:

    Vanillin: The parent compound, known for its flavor and fragrance properties.

    Vanillic acid: An oxidation product of vanillin, with similar antioxidant and antimicrobial properties.

    Ethyl vanillin: A synthetic derivative with a stronger flavor profile than vanillin.

    Vanillyl alcohol: A reduction product of vanillin, used in the synthesis of various organic compounds.

This compound is unique due to its ester linkage, which imparts different chemical and physical properties compared to its parent compounds and other derivatives.

Properties

CAS No.

100644-89-1

Molecular Formula

C16H14O6

Molecular Weight

302.28 g/mol

IUPAC Name

(4-formyl-2-methoxyphenyl) 4-hydroxy-3-methoxybenzoate

InChI

InChI=1S/C16H14O6/c1-20-14-8-11(4-5-12(14)18)16(19)22-13-6-3-10(9-17)7-15(13)21-2/h3-9,18H,1-2H3

InChI Key

NJJAAEQSAYYXBL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC(=O)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

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